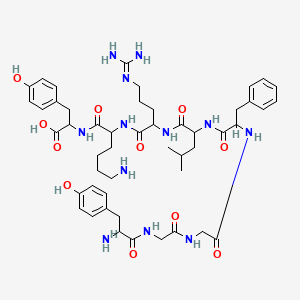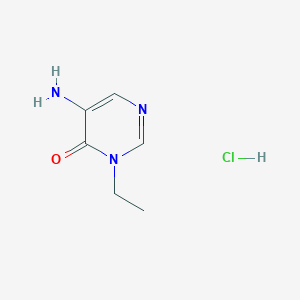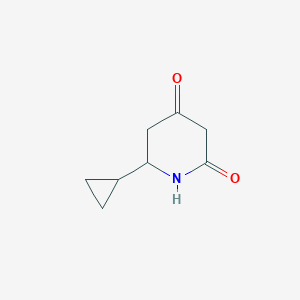![molecular formula C5H9BrClN B12311552 6-Bromo-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B12311552.png)
6-Bromo-3-azabicyclo[3.1.0]hexane hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-3-azabicyclo[310]hexane hydrochloride is a heterocyclic compound that contains a bromine atom and a nitrogen atom within a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-azabicyclo[3.1.0]hexane hydrochloride typically involves the cyclopropanation of alpha-diazoacetates. One common method includes the use of Ru (II) catalysis. The process begins with the reaction of bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate, yielding bromoacetate. This intermediate is then subjected to an alkaline reaction in anhydrous THF, combined with N,N’-Bis(p-toluenesulfonyl) hydrazine, resulting in the formation of alpha-diazoacetate. The final step involves intramolecular cyclopropanation using Ru (II) catalysis .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The process involves careful control of temperature, pressure, and reagent concentrations to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-azabicyclo[3.1.0]hexane hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in DMF for azide substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or other substituted derivatives.
Scientific Research Applications
6-Bromo-3-azabicyclo[3.1.0]hexane hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential use in drug development, particularly in the design of antiviral and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Bromo-3-azabicyclo[3.1.0]hexane hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors. The bicyclic structure allows it to fit into active sites of proteins, thereby affecting their function. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: Similar bicyclic structure but with methyl groups instead of bromine.
3-Azabicyclo[3.1.0]hexane: Lacks the bromine atom, making it less reactive in certain substitution reactions.
Uniqueness
6-Bromo-3-azabicyclo[3.1.0]hexane hydrochloride is unique due to the presence of the bromine atom, which enhances its reactivity and potential for functionalization. This makes it a valuable intermediate in organic synthesis and drug development.
Properties
Molecular Formula |
C5H9BrClN |
|---|---|
Molecular Weight |
198.49 g/mol |
IUPAC Name |
6-bromo-3-azabicyclo[3.1.0]hexane;hydrochloride |
InChI |
InChI=1S/C5H8BrN.ClH/c6-5-3-1-7-2-4(3)5;/h3-5,7H,1-2H2;1H |
InChI Key |
YCHJSCCHBYABFP-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(C2Br)CN1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


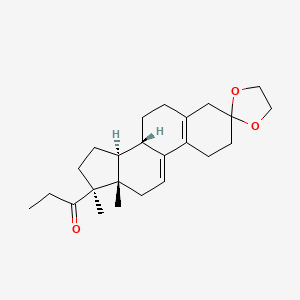
![2-Chloro-4-methyl-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B12311482.png)
![5-Hydroxy-2-(4-hydroxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[3,4,5-trihydroxy-6-(1,2,3,4-tetrahydroxypentyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12311488.png)
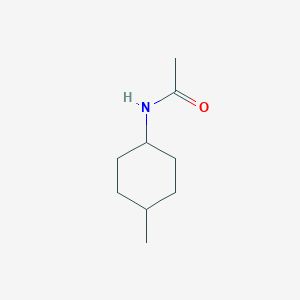
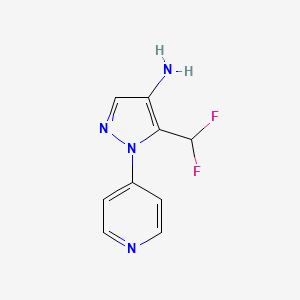
![rac-(2R,3S)-2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}oxolane-3-carboxylic acid, trans](/img/structure/B12311508.png)

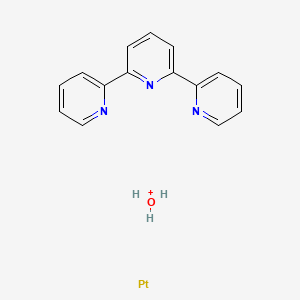
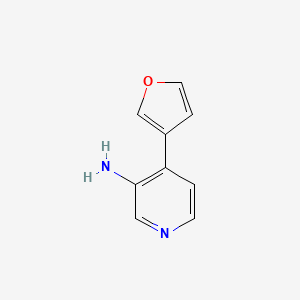
![tert-Butyl 3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate](/img/structure/B12311525.png)
![6-({1-[2-(Trifluoromethyl)phenyl]ethyl}amino)pyridine-3-carbonitrile](/img/structure/B12311530.png)
